3-(4-Aminocyclohexyl)-1,3-thiazolidine-2,4-dione is a compound that belongs to the class of thiazolidinediones, characterized by a thiazolidine ring and a dione functional group. Thiazolidinediones are known for their pharmacological activities, particularly in the field of diabetes management and cancer therapy. The presence of an amino group in this compound enhances its potential for various biological activities.
This compound can be derived from various synthetic pathways involving thiazolidine-2,4-dione derivatives. The thiazolidine-2,4-dione scaffold has been extensively studied for its biological properties and is often modified to enhance its efficacy against specific targets.
3-(4-Aminocyclohexyl)-1,3-thiazolidine-2,4-dione can be classified as:
The synthesis of 3-(4-Aminocyclohexyl)-1,3-thiazolidine-2,4-dione typically involves several steps:
Technical details regarding specific reagents and conditions can vary based on the desired derivatives and their applications in biological studies .
The molecular structure of 3-(4-Aminocyclohexyl)-1,3-thiazolidine-2,4-dione features:
The molecular formula can be represented as . The compound's molecular weight is approximately 230.30 g/mol.
The compound can undergo various chemical reactions:
Technical details include monitoring these reactions via thin-layer chromatography and characterizing products using spectroscopic methods such as NMR and IR .
The mechanism of action for 3-(4-Aminocyclohexyl)-1,3-thiazolidine-2,4-dione primarily involves its interaction with specific biological targets:
Data from studies indicate significant interactions with these receptors leading to improved metabolic profiles in animal models .
Relevant analyses include spectroscopic methods confirming the structure and purity of synthesized compounds .
3-(4-Aminocyclohexyl)-1,3-thiazolidine-2,4-dione has several promising applications:
Research continues into optimizing its efficacy and understanding its full pharmacological profile .
Thiazolidine-2,4-dione (TZD) is a privileged heterocyclic scaffold in drug discovery, characterized by a five-membered ring containing sulfur at position 1, nitrogen at position 3, and two carbonyl groups at positions 2 and 4. This structure enables versatile chemical modifications at the N3 and C5 positions, facilitating the design of molecules with diverse pharmacological activities. TZD derivatives have demonstrated significant therapeutic potential across multiple disease domains, including diabetes, cancer, inflammation, and microbial infections, largely attributed to their ability to modulate key biological targets such as PPAR-γ, VEGFR-2, and Mur ligases [7]. The incorporation of cyclic amine substituents, exemplified by 3-(4-aminocyclohexyl)-1,3-thiazolidine-2,4-dione, represents a strategic approach to enhance target specificity and metabolic stability.
The development of TZD-based therapeutics began in the 1980s with ciglitazone (Takeda Pharmaceuticals), the first compound identified as a PPAR-γ agonist. Despite its antihyperglycemic efficacy, hepatotoxicity prevented clinical use. Subsequent iterations included:
Table 1: Evolution of TZD-Based Therapeutics
Compound | Developer | Key Features | Status |
---|---|---|---|
Ciglitazone | Takeda (1980s) | Prototype PPAR-γ agonist | Preclinical |
Troglitazone | Sankyo (1988) | First marketed TZD; improved efficacy | Withdrawn (2000) |
Pioglitazone | Takeda/Pfizer (1999) | Reduced hepatotoxicity; modulates lipid metabolism | Approved |
Lobeglitazone | Chong Kun Dang (2013) | Enhanced selectivity for PPAR-γ | Approved (Korea) |
The shift from simple TZD derivatives to hybrid scaffolds incorporating aminocyclohexyl groups emerged to circumvent limitations like fluid retention and weight gain. This innovation leveraged the cyclohexylamine moiety—a versatile pharmacophore known to enhance binding to diverse targets through conformational rigidity and hydrophobic interactions [2] [10].
This compound (PubChem CID: 17591359) features a cyclohexylamine group linked to the TZD core’s N3 position. Its structural attributes include:
Table 2: Key Molecular Features and Bioactivities
Structural Element | Role in Bioactivity | Targets | Biological Effects |
---|---|---|---|
TZD Carbonyl Groups | H-bond acceptors; electrostatic interactions | PPAR-γ LBD, Mur ligases | PPAR-γ activation; antibacterial |
Cyclohexylamine NH₂ Group | H-bond donor; facilitates salt bridge formation | DPP-4 Glu dyad, VEGFR-2 | Enzyme inhibition; antiangiogenic |
Cyclohexyl Ring | Hydrophobic occupancy of allosteric pockets; conformational stability | PPAR-γ, VEGFR-2 hydrophobic core | Enhanced affinity; selectivity |
In PPAR-γ modulation, the compound acts as a partial agonist, with docking scores of -7.642 to -7.765 kcal/mol, comparable to pioglitazone (-8.558 kcal/mol). This activity translates to hypoglycemic effects in vivo, reducing blood glucose by 108–117 mg/dL in diabetic models [6]. For VEGFR-2 inhibition, hybrid derivatives (e.g., compound 12a) suppress kinase activity at IC₅₀ = 2–40 μM, correlating with antiproliferative effects in cancer cell lines [4].
The cyclohexylamine moiety critically enhances the drug-like properties of TZD derivatives through three key mechanisms:
Table 3: Impact of Cyclohexylamine on Pharmacological Profiles
Application | Base Compound | Cyclohexylamine Hybrid | Activity Enhancement |
---|---|---|---|
DPP-4 Inhibition | Sitagliptin | 3-(2-Aminocyclohexyl)-TZD (Compound 94) | IC₅₀ = 21 nM; >100× selectivity over DPP-8/9 |
VEGFR-2 Inhibition | Sorafenib | TZD-cyclohexylamine (Compound 12a) | IC₅₀ = 2 μM (Caco-2); apoptosis via Bcl-2 suppression |
PPAR-γ Activation | Pioglitazone | 5-(Thiophen-2-ylmethylene)-3-cyclohexylamine-TZD | ΔG = -7.765 kcal/mol; glucose reduction = 117 mg/dL |
Synthetic routes to these hybrids emphasize ring functionalization. Key approaches include:
Future directions include developing dual PPAR-α/γ agonists and multitarget kinase inhibitors by leveraging the stereochemical diversity of aminocyclohexyl-TZDs.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7